molecular formula C15H20FNO4 B1272364 (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid CAS No. 218608-97-0

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Cat. No.: B1272364
CAS No.: 218608-97-0
M. Wt: 297.32 g/mol
InChI Key: KEGMJLZICKHWIR-LBPRGKRZSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the butanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the butanoic acid moiety.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Lacks the Boc protecting group.

    (S)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the fluorine atom on the phenyl ring.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both the Boc protecting group and the fluorophenyl group. The Boc group provides stability during synthetic procedures, while the fluorophenyl group enhances the compound’s reactivity and binding properties.

Properties

IUPAC Name

(3S)-4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGMJLZICKHWIR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375836
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-97-0
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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